molecular formula C22H25N3O3S B11368879 2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide

2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide

Cat. No.: B11368879
M. Wt: 411.5 g/mol
InChI Key: FUILCMGMVAMXAX-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and an oxadiazole ring, which is often found in compounds with antimicrobial and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide typically involves multiple steps. One common approach includes the formation of the oxadiazole ring through the reaction of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. The sulfonamide group can be introduced by reacting a sulfonyl chloride with an amine. The final compound is obtained by coupling the oxadiazole and sulfonamide intermediates under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its sulfonamide group, it may have potential as an antimicrobial or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxadiazole ring can interact with proteins and other biomolecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide lies in its combination of a sulfonamide group and an oxadiazole ring, which provides a distinct set of chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2,4,6-trimethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C22H25N3O3S/c1-6-11-25(29(26,27)21-17(4)12-16(3)13-18(21)5)14-20-23-22(24-28-20)19-9-7-15(2)8-10-19/h6-10,12-13H,1,11,14H2,2-5H3

InChI Key

FUILCMGMVAMXAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)S(=O)(=O)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

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